1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione
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Overview
Description
1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione is a natural product found in Paecilomyces with data available.
Scientific Research Applications
Anticancer Properties
1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione and related compounds have been investigated for their potential anticancer properties. Studies have isolated similar compounds from various sources, such as Micromonospora sp. associated with the tunicate Eudistoma vannamei, which showed cytotoxicity against human colon adenocarcinoma cell lines (Sousa et al., 2012). Additionally, pyrano[2,3-f]chromene-4,8-dione derivatives, structurally similar to this compound, were synthesized and showed significant anticancer activities against various human cancer cell lines, highlighting their potential as anticancer agents (Li et al., 2017).
Photoprotective Properties
Compounds structurally related to this compound, such as tetracenedione derivatives isolated from marine actinomycete, have demonstrated photoprotective properties. For example, nocatriones, tetracenediones containing α-pyrone substituents, were shown to decrease the level of MMP-1, a protein that degrades collagen, in UVB-irradiated cells, suggesting potential antiphotoaging activity (Kim et al., 2014).
Synthetic Applications
The synthesis and characterization of compounds similar to this compound are of significant interest in the field of organic chemistry. Studies have focused on developing synthetic routes and characterizing the physical properties of related compounds, which can be essential for understanding their potential applications in various fields, including medicinal chemistry (Nishida et al., 2009).
Properties
Molecular Formula |
C19H12O7 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1,3,8,10,11-pentahydroxy-6-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O7/c1-6-9-2-7(20)4-11(22)14(9)18(25)16-13(6)17(24)10-3-8(21)5-12(23)15(10)19(16)26/h2-5,20-23,25H,1H3 |
InChI Key |
QPTIGEXZMBTRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=C(C3=C1C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |
Synonyms |
BM 2419-2 BM-2419-2 BM2419-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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